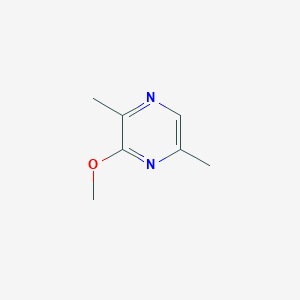

3-Methoxy-2,5-dimethylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRGVELVPYDICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Aroma of Coffee: A Technical Guide to the Natural Occurrence of 3-Methoxy-2,5-dimethylpyrazine

This guide provides an in-depth exploration of 3-methoxy-2,5-dimethylpyrazine, a potent aroma compound found in coffee. Tailored for researchers, scientists, and professionals in drug development, this document delves into the formation, analytical methodologies, and sensory impact of this molecule, offering a comprehensive understanding of its role in the complex tapestry of coffee's flavor profile.

Introduction: The Subtle Power of Methoxypyrazines in Coffee's Sensory Landscape

The aroma of coffee is a complex symphony of over a thousand volatile compounds. Among these, pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and earthy notes. While much attention has been given to alkylpyrazines, the methoxy-substituted pyrazines, such as this compound, play a unique and powerful role. These compounds, even at trace concentrations, can exert a profound influence on the final perceived aroma of the brew.

This technical guide will specifically focus on this compound, a compound identified as a potent odorant in raw Arabica coffee.[1][2] Its presence and concentration are influenced by a variety of factors, from the green bean's origin and potential microbial activity to the transformative chemical reactions during roasting. Understanding the nuances of its formation and sensory perception is crucial for quality control, flavor profile design, and the overall appreciation of specialty coffee.

Formation Pathways: From Green Bean to Roasted Brew

The journey of this compound in coffee is a tale of two distinct pathways: microbial formation in the green bean and thermal generation during roasting.

Microbial Origins in Green Coffee Beans

Recent research has unveiled a fascinating microbial contribution to the presence of methoxypyrazines in natural products. While not definitively confirmed in coffee beans, the bacterium Rhizobium excellensis, found in soil, is known to produce 2-methoxy-3,5-dimethylpyrazine from amino acid precursors such as L-leucine and L-alanine. This suggests a potential pathway for the compound's presence in green coffee beans, influenced by the terroir and agricultural practices. The "earthy" or "potato-like" defects sometimes found in green coffee have been linked to other methoxypyrazines, highlighting the potential for microbial activity to impact the final cup quality.

Thermal Formation During Roasting: The Maillard Reaction

The roasting process is the crucible where the majority of coffee's characteristic aroma compounds are forged. The Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars, is the primary engine for pyrazine formation.[3]

While the general mechanism for alkylpyrazine formation is well-established, the specific pathway for methoxylated pyrazines like this compound is less clear. It is hypothesized to involve the interaction of specific amino acid and sugar precursors under precise temperature and time conditions. The amino acids serine and threonine, along with various sugar degradation products, are known precursors for the pyrazine ring. The origin of the methoxy group is a subject of ongoing research, with potential precursors including methionine or other methyl donors present in the green bean.

The following diagram illustrates the generalized pathway for pyrazine formation during the Maillard reaction, with the proposed incorporation of a methoxy group.

Caption: Generalized Maillard reaction pathway for pyrazine formation during coffee roasting.

The concentration of this compound is dynamic throughout the roasting process. While present in raw Arabica coffee, its concentration can change significantly with the application of heat.[1][2] The precise impact of different roasting profiles (light, medium, dark) on the final concentration of this specific methoxypyrazine requires further quantitative investigation.

Sensory Profile and Impact on Coffee Aroma

This compound is an exceptionally potent aroma compound with a very low odor detection threshold. In the context of wine, its threshold has been reported to be as low as 2.1 nanograms per liter. While a specific threshold in a coffee matrix has not been established, this low value underscores its potential to significantly influence the aroma even at minute concentrations.

Its sensory characteristics are often described as:

-

Earthy

-

Musty or moldy

-

Roasted nuts

-

Almonds

-

A hint of cocoa or coffee-like notes[4]

In raw coffee, it is considered a potent odorant contributing to the characteristic "peasy" note of some green beans.[1][2] In the final roasted product, its contribution is more nuanced. At low concentrations, it can add a desirable earthy complexity and enhance the nutty and roasted dimensions of the aroma profile. However, at higher concentrations, it can impart a dominant, and potentially undesirable, musty or "off" flavor.

Analytical Methodologies for Quantification

Accurate quantification of this compound in a complex matrix like coffee requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

Sample Preparation and Extraction

A robust and reproducible extraction method is paramount for accurate quantification. Headspace solid-phase microextraction (HS-SPME) is a highly effective technique for the extraction of volatile and semi-volatile compounds from coffee. This solvent-free method is sensitive, relatively fast, and minimizes sample manipulation.

Experimental Protocol: HS-SPME Extraction of this compound from Coffee

-

Sample Preparation: Weigh 1.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of the target compound) to the vial.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) of coffee volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and identification of this compound are achieved using a high-resolution capillary gas chromatography column coupled to a mass spectrometer.

Table 1: Recommended GC-MS Parameters for the Analysis of this compound in Coffee

| Parameter | Recommended Setting | Rationale |

| GC Column | Mid-polar to polar capillary column (e.g., DB-WAX, ZB-WAX) | Provides good separation of polar and semi-polar volatile compounds. |

| Injector Temperature | 250 °C | Ensures efficient thermal desorption from the SPME fiber. |

| Oven Temperature Program | Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 230 °C (hold 5 min) | Allows for the separation of a wide range of volatile compounds with different boiling points. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides the necessary mass resolution and sensitivity for identification and quantification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for targeted quantification, while full scan is useful for initial identification. |

Data Presentation: Quantitative Data Summary (Hypothetical)

While specific quantitative data for this compound in coffee is limited in the current literature, the following table presents a hypothetical concentration range to illustrate its potential variation. Further research is needed to establish definitive values.

Table 2: Hypothetical Concentration of this compound in Coffee

| Coffee Type | Roasting Degree | Hypothetical Concentration Range (ng/g) |

| Arabica | Green (Unroasted) | 1 - 5 |

| Arabica | Light Roast | 5 - 15 |

| Arabica | Medium Roast | 10 - 25 |

| Arabica | Dark Roast | 5 - 10 |

| Robusta | Green (Unroasted) | < 1 |

| Robusta | Medium Roast | 2 - 8 |

Conclusion and Future Perspectives

This compound is a potent and intriguing aroma compound that contributes to the complex sensory profile of coffee. Its dual origin, from both microbial activity in the green bean and thermal reactions during roasting, highlights the intricate journey of flavor development. While its sensory contribution can be positive, adding a layer of earthy and nutty complexity, its high potency also carries the risk of imparting undesirable musty off-notes if present in excessive concentrations.

Future research should focus on several key areas to deepen our understanding of this compound:

-

Elucidation of the Roasting Formation Pathway: Pinpointing the specific precursors and reaction mechanisms for the formation of the methoxy group during the Maillard reaction is a critical next step.

-

Quantitative Analysis Across Varieties and Processing Methods: A comprehensive study quantifying the concentration of this compound in different coffee varieties (Arabica, Robusta, and others), from various geographical origins, and under different processing and roasting conditions is needed.

-

Determination of the Odor Threshold in a Coffee Matrix: Establishing the sensory threshold of this compound in a coffee beverage is essential for accurately assessing its impact on the final cup quality.

-

Correlation with Sensory Panel Data: Linking quantitative instrumental data with descriptive sensory analysis will provide a holistic understanding of how this compound influences the perception of coffee aroma.

By continuing to unravel the complexities of compounds like this compound, the scientific and coffee communities can further refine their ability to control and enhance the quality and diversity of the coffee experience.

References

-

Espresso Outlet. (2024). Chemical Changes During the Maillard Reaction in Coffee Beans. Available at: [Link]

-

ResearchGate. (2023). Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments. Available at: [Link]

-

Czerny, M., & Grosch, W. (2000). Potent Odorants of Raw Arabica Coffee. Their Changes during Roasting. Journal of Agricultural and Food Chemistry, 48(3), 868–872. Available at: [Link]

-

Sandiego, J. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Available at: [Link]

-

ResearchGate. (2022). 10 Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. Source. Available at: [Link]

-

ResearchGate. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds. Available at: [Link]

-

ACS Food Science & Technology. (2022). Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee. Available at: [Link]

-

International Journal of Food Science and Nutrition. (2023). Coffee volatile compounds. Available at: [Link]

-

PubMed. (2000). Potent odorants of raw Arabica coffee. Their changes during roasting. Available at: [Link]

-

PubMed. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Available at: [Link]

-

PubMed Central. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Available at: [Link]

-

Wiley Online Library. (2001). Aroma simulation on the basis of the odourant composition of roasted coffee headspace. Available at: [Link]

-

MDPI. (2021). Thermal Contaminants in Coffee Induced by Roasting: A Review. Available at: [Link]

-

PubMed. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Available at: [Link]

-

Twistaroma. (2024). Decoding Coffee Aromas: A Scientific Exploration with Twistaroma. Available at: [Link]

Sources

3-Methoxy-2,5-dimethylpyrazine biosynthesis pathway in bacteria

An In-depth Technical Guide to the Biosynthesis of 3-Methoxy-2,5-dimethylpyrazine in Bacteria

Introduction

This compound (MDMP) is a potent volatile organic compound belonging to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic molecules. These compounds are ubiquitous in nature and are renowned for their significant contribution to the aromas of a wide array of roasted, toasted, and fermented foods, including coffee, chocolate, and baked goods. In bacteria, pyrazines can also function as semiochemicals, mediating intra- and inter-species communication and influencing behaviors such as biofilm formation.[1] MDMP, in particular, is often associated with "corky" or "herbaceous" aromas and has been identified as a potential off-flavor in wine, where its presence is attributed to microbial activity.[2][3]

While chemical synthesis routes for pyrazines exist, they often require harsh conditions and produce undesirable byproducts. Consequently, microbial biosynthesis presents a sustainable and "green" alternative, leveraging renewable substrates under mild conditions.[4] This guide provides a comprehensive technical overview of the bacterial biosynthetic pathway for this compound, synthesizing current knowledge for researchers, scientists, and professionals in drug development and biotechnology. We will dissect the core enzymatic and non-enzymatic steps, explore key producing organisms, detail robust experimental protocols for pathway analysis, and discuss metabolic engineering strategies for yield optimization.

Part 1: The Core Biosynthetic Pathway to the 2,5-Dimethylpyrazine Scaffold

The biosynthesis of MDMP can be conceptually divided into two major stages: the formation of the core 2,5-dimethylpyrazine (2,5-DMP) ring, followed by a final methoxylation step. The pathway for the 2,5-DMP backbone has been extensively studied in model organisms like Bacillus subtilis and provides a foundational understanding of the process.[5][6]

Step 1: Initiation via L-Threonine Dehydrogenation

The primary precursor for the 2,5-DMP scaffold is the amino acid L-threonine. The pathway is initiated by the NAD⁺-dependent enzyme L-threonine-3-dehydrogenase (TDH) , which catalyzes the oxidation of L-threonine to form the intermediate L-2-amino-acetoacetate.[5][7] This initial enzymatic conversion is a critical control point; the expression and activity of TDH directly influence the flux of L-threonine into the pyrazine pathway.

Step 2: Spontaneous Formation of the Aminoacetone Intermediate

The product of the TDH-catalyzed reaction, L-2-amino-acetoacetate, is highly unstable in aqueous environments. It undergoes a spontaneous (non-enzymatic) decarboxylation to yield aminoacetone .[1][6] The inherent instability of L-2-amino-acetoacetate means it can also be diverted into competing metabolic pathways. For instance, the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) can convert it to glycine and acetyl-CoA, representing a significant loss of carbon from the pyrazine pathway.[6]

Step 3: Non-Enzymatic Dimerization and Aromatization

The final steps leading to the formation of the 2,5-DMP ring are believed to be non-enzymatic and pH-dependent. Two molecules of the aminoacetone intermediate condense to form a transient dihydropyrazine intermediate (3,6-dihydro-2,5-dimethylpyrazine). This intermediate is then oxidized to the stable, aromatic 2,5-dimethylpyrazine molecule.[6] The oxidation can occur spontaneously in the presence of oxygen or other electron acceptors in the cellular environment.

While the L-threonine pathway is well-documented, it is important to note that other amino acids can serve as precursors. Studies on Rhizobium excellensis, a known producer of MDMP, have shown that it actively synthesizes the compound from L-alanine and L-leucine, suggesting the existence of alternative or modified initial steps in different bacterial species.[2][3]

Part 2: The Final Methoxylation Step

The conversion of the 2,5-dimethylpyrazine backbone into the final methoxylated product is catalyzed by an O-methyltransferase (OMT) . This class of enzymes facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a hydroxyl group on an acceptor molecule.

In this pathway, the direct precursor is presumed to be 3-hydroxy-2,5-dimethylpyrazine (also known as 2,5-dimethylpyrazin-3-ol). An OMT enzyme recognizes this hydroxylated pyrazine and catalyzes its methylation to yield this compound, with S-adenosyl-L-homocysteine (SAH) released as a byproduct.[8][9] While the specific OMTs responsible for pyrazine methoxylation in bacteria are not yet fully characterized, extensive research on plant OMTs involved in the biosynthesis of similar methoxypyrazines in grapes provides a strong mechanistic model for this reaction.[10][11]

Part 3: Key Bacterial Producers

Several bacterial genera are known to produce a variety of pyrazines, but specific producers of this compound are less commonly reported.

| Bacterial Species | Pyrazine(s) Produced | Key Precursors | Reference(s) |

| Rhizobium excellensis | This compound (MDMP) | L-alanine, L-leucine | [2][3] |

| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | L-Threonine, Glucose | [5][12] |

| Serratia odorifera | 3-Isobutyl-2-methoxy-6-methylpyrazine | Not specified | [2] |

| Pseudomonas perolens | 2-Methoxy-3-isopropylpyrazine | Valine, Glycine | [13][14] |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Not specified | [15] |

| Klebsiella oxytoca | Various pyrazines and pyrazinones | Carbohydrates | [16] |

Part 4: Experimental Protocols & Workflows

Validating and quantifying pyrazine biosynthesis requires robust analytical methods. The following protocols provide a framework for studying MDMP production in a bacterial host.

Protocol 1: Culturing and Induction of Pyrazine Biosynthesis

This protocol is designed for a model organism like Bacillus subtilis and can be adapted for other species.

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the bacterial strain into 5 mL of a rich medium (e.g., Lysogeny Broth, LB) and incubating overnight at 37°C with shaking (200 rpm).

-

Production Culture: In a 250 mL baffled flask, add 50 mL of production medium (e.g., M9 minimal medium supplemented with 0.5% glucose and 0.2% casamino acids).

-

Inoculation: Inoculate the production medium with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Precursor Supplementation: To specifically probe the pathway, supplement the medium with a sterile solution of L-threonine to a final concentration of 5-10 g/L.[12] For a putative OMT substrate, 2,5-dimethylpyrazine could also be added.

-

Incubation: Incubate the culture at 37°C with vigorous shaking (200 rpm) for 48-72 hours. Collect samples periodically to measure cell growth (OD₆₀₀) and for pyrazine analysis.

Protocol 2: Extraction and Analysis by HS-SPME-GC-MS

This method is highly sensitive for detecting volatile compounds like pyrazines from a culture broth.[17]

-

Sample Preparation: Transfer 5 mL of the bacterial culture into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the volatility of the analytes ("salting out"). Seal the vial immediately with a PTFE/silicone septum cap.

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Incubation: Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 15 minutes.

-

Extraction: Expose the SPME fiber to the headspace above the liquid for 30-45 minutes at 60°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately insert the fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.[17]

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard and the NIST library database.[18]

Part 5: Metabolic Engineering for Enhanced Production

Improving the microbial production of MDMP involves redirecting metabolic flux towards the desired product and alleviating pathway bottlenecks.

-

Overexpression of Key Enzymes: Increasing the cellular concentration of rate-limiting enzymes is a primary strategy. Overexpressing the L-threonine-3-dehydrogenase (TDH) gene can significantly boost the initial conversion of L-threonine.[19] Similarly, identifying and overexpressing a suitable O-methyltransferase (OMT) would be crucial for the final methoxylation step.

-

Deletion of Competing Pathways: To prevent the loss of the key intermediate L-2-amino-acetoacetate, deleting the gene for 2-amino-3-ketobutyrate CoA ligase (KBL) is an effective strategy. This knockout prevents the conversion of the intermediate to glycine and redirects it towards aminoacetone formation, thereby increasing the pool for pyrazine synthesis.[6][7]

-

Cofactor Engineering: The TDH enzyme requires NAD⁺ as a cofactor. Intense metabolic activity can deplete the NAD⁺ pool, creating a bottleneck. Co-expressing an NADH oxidase (NoxE) can regenerate NAD⁺ from NADH, ensuring a continuous supply for the TDH enzyme and improving its catalytic efficiency.[7][19]

-

Precursor Supply Enhancement: Engineering the host strain to overproduce the L-threonine precursor can also increase final product titers. This involves upregulating the relevant amino acid biosynthetic pathways.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a multi-step process involving a key enzymatic dehydrogenation, spontaneous chemical transformations, and a final enzymatic methylation. The core pathway leading to the 2,5-dimethylpyrazine scaffold from L-threonine is well-understood, providing a solid foundation for research and metabolic engineering. However, significant knowledge gaps remain.

Future research should focus on:

-

Discovery and Characterization of Bacterial OMTs: Identifying and characterizing the specific O-methyltransferases responsible for pyrazine methoxylation in organisms like R. excellensis is a critical next step.

-

Elucidation of Alternative Pathways: Investigating the precise biochemical steps that allow organisms to utilize precursors like L-alanine and L-leucine will broaden our understanding of pyrazine biosynthesis diversity.

-

Regulatory Mechanisms: Understanding how the expression of key genes like tdh is regulated in response to environmental cues or cellular states will enable more sophisticated engineering strategies.

By addressing these questions, the scientific community can unlock the full potential of microbial systems for the sustainable production of valuable pyrazine compounds for the food, fragrance, and pharmaceutical industries.

References

-

Chatonnet, P., Fleury, A., & Boutou, S. (2010). Origin and Incidence of 2-Methoxy-3,5-dimethylpyrazine, a Compound with a “Fungal” and “Corky” Aroma Found in Cork Stoppers and Oak Chips in Contact with Wines. Journal of Agricultural and Food Chemistry, 58(23), 12481–12490. [Link]

-

Koch, A., Doyle, C., & Matthews, D. (2022). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity. [Link]

-

Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. Ö., & Doğruöz Güngör, N. (2023). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). ResearchGate. [Link]

-

Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Biology, 4(1), 886. [Link]

-

Greene, D., & Waterhouse, A. L. (2016). Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development. Journal of Agricultural and Food Chemistry, 64(12), 2533–2542. [Link]

-

Kłosowski, G., et al. (2023). Microbial biosynthesis of pyrazines: pathways, enzymes, and applications. World Journal of Microbiology and Biotechnology. [Link]

-

Zhou, Y., et al. (2024). Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca. Nature Communications, 15(1), 8943. [Link]

-

Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. Ö., & Doğruöz Güngör, N. (2023). Microbial Production of Pyrazines (Nutty and Roasted Flavors). ResearchGate. [Link]

-

Wang, Z., et al. (2023). Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity. Foods, 12(2), 323. [Link]

-

Calcagnile, M., et al. (2020). Bacterial Semiochemicals and Transkingdom Interactions with Insects and Plants. ResearchGate. [Link]

-

Chatonnet, P., Fleury, A., & Boutou, S. (2010). Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines. Journal of Agricultural and Food Chemistry, 58(23), 12481-90. [Link]

-

Zhu, Y., et al. (2018). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 84(22), e01635-18. [Link]

-

Zhu, Y., et al. (2018). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ResearchGate. [Link]

-

Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7036. [Link]

-

Ming, J., et al. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. Foods, 13(4), 621. [Link]

-

Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-985. [Link]

-

Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23398-23405. [Link]

-

Li, Y., et al. (2021). [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli]. Sheng Wu Gong Cheng Xue Bao, 37(1), 268-280. [Link]

-

NIST. (2025). This compound. NIST Chemistry WebBook. [Link]

-

Cheng, T. B., et al. (1991). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry, 39(4), 764–768. [Link]

-

Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 469. [Link]

Sources

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound [webbook.nist.gov]

- 19. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sensory Profile and Odor Threshold of 3-Methoxy-2,5-dimethylpyrazine

Introduction

3-Methoxy-2,5-dimethylpyrazine, also known as 2,5-dimethyl-3-methoxypyrazine (DMMP), is a potent, naturally occurring heterocyclic aromatic compound.[1][2][3] As a member of the methoxypyrazine class of compounds, it plays a significant role in the aroma profiles of various natural products and can be a critical factor in the sensory perception of food, beverages, and even water supplies.[4] Unlike many of its alkylpyrazine relatives, which are often associated with desirable roasted, nutty, and chocolatey aromas, this compound is frequently characterized by its potent and often undesirable sensory attributes.[4][5] This technical guide provides an in-depth exploration of the sensory profile and odor threshold of this impactful aroma compound, offering valuable insights for researchers, scientists, and professionals in the fields of food science, beverage production, and drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective sensory analysis.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O | [1][3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| CAS Number | 19846-22-1 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 179.3 °C (estimated) | [6] |

| Solubility in Water | 1633 mg/L at 25 °C (estimated) | [6] |

Sensory Profile: A Double-Edged Sword

The sensory profile of this compound is dominated by potent earthy and musty characteristics. Its perception is highly context-dependent, being considered a desirable flavor contributor in some instances and a significant off-flavor in others.

Primary Sensory Descriptors:

-

Earthy: This is a consistently reported and dominant descriptor.[6]

-

Musty/Moldy: Often associated with the scent of damp earth, mold, or a potato bin.[4]

-

Cork Taint: In the context of wine, it is a significant contributor to "corky" or "fungal must" off-aromas, distinct from the more well-known 2,4,6-trichloroanisole (TCA).[4][5]

-

Green/Vegetal: At certain concentrations, it can impart green or vegetal notes.[7]

-

Fresh Hazelnuts/Wet Cork: Some descriptions also include these more nuanced notes.[4]

The presence of this compound can significantly impact the overall sensory perception of a product. In wine, for instance, it has been shown to suppress desirable fruity aromas like cherry and red berry while enhancing earthy and vegetal notes.[7]

Odor Threshold: A Potent Aroma Compound

A critical aspect of this compound is its extremely low odor detection threshold, meaning that even trace amounts can have a significant sensory impact.[4] The odor threshold can vary depending on the medium (e.g., water, wine, air) and the method of determination (orthonasal vs. retronasal).

| Medium | Threshold Type | Concentration | Source |

| White Wine | Odor Detection | As low as 2.1 ng/L | [4] |

| Red Wine | Orthonasal Detection | 31 ng/L (Best Estimate Threshold) | [7] |

| Red Wine | Retronasal Detection | 70 ng/L (Best Estimate Threshold) | [7] |

| Red Mandarin Peel Essential Oil Context | Not explicitly stated | 0.4 ppb | [8] |

The significant difference between the orthonasal (smelling) and retronasal (in-mouth) thresholds in red wine highlights the importance of considering both pathways in sensory evaluation.[7]

Methodologies for Sensory and Odor Threshold Determination

The accurate characterization of the sensory profile and odor threshold of this compound relies on robust and standardized methodologies.

Sensory Panel Evaluation: The Human Instrument

Sensory panels composed of trained assessors are the primary tool for defining the sensory profile of a compound. A typical workflow for descriptive sensory analysis is outlined below.

Caption: Workflow for Descriptive Sensory Analysis.

-

Panelist Training: Panelists are trained to identify and quantify specific aroma attributes using reference standards. For this compound, reference standards would be prepared to represent "earthy," "musty," and "green" aromas.

-

Descriptive Analysis: Using a developed lexicon, panelists rate the intensity of each sensory attribute for a given sample. This allows for the creation of a detailed sensory profile.

Odor Threshold Determination: Quantifying Potency

Determining the odor threshold is crucial for understanding the impact of a compound at low concentrations. The ASTM E679 standard, which utilizes an ascending forced-choice method, is a widely accepted protocol.[7]

Caption: ASTM E679 Ascending Forced-Choice Method for Odor Threshold Determination.

Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Sensory

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. As compounds elute from the GC column, they are simultaneously sent to a chemical detector (like a mass spectrometer for identification) and an olfactometry port where a trained assessor sniffs the effluent and describes the odor. This allows for the direct correlation of a specific chemical compound with its sensory perception.

Implications for Industry Professionals

-

Food and Beverage: The presence of this compound can be a significant indicator of quality. In products where roasted and nutty notes are desired, its formation should be minimized, as its earthy and musty character can clash with the desired profile. In contrast, for certain products where an earthy note is a part of the characteristic flavor, its controlled presence might be acceptable.

-

Winemaking: This compound is a known contributor to cork taint.[4][5] Wineries and cork suppliers must have stringent quality control measures to prevent its occurrence. Understanding its sensory impact can also help winemakers diagnose and manage off-flavors that are not attributable to TCA.

-

Water Quality: Public water suppliers should be aware of this compound as a potential source of earthy and musty off-odors, which can lead to consumer complaints.[4]

-

Drug Development: In the pharmaceutical industry, understanding the sensory attributes of excipients and active pharmaceutical ingredients is crucial for patient compliance. This compound can serve as a reference standard for undesirable "earthy" or "musty" notes that may arise in drug formulations.

Conclusion

This compound is a remarkably potent aroma compound with a distinct and impactful sensory profile. Its low odor threshold means that it can influence the overall flavor and aroma of a product at concentrations that may be challenging to detect through chemical analysis alone. A thorough understanding of its sensory characteristics, coupled with robust analytical and sensory evaluation methodologies, is essential for professionals across a range of scientific disciplines to ensure product quality and consumer acceptance.

References

-

Allen, M. S., Lacey, M. J., & Harris, R. L. N. (1991). Contribution of Methoxypyrazines to Sauvignon blanc Wine Aroma. American Journal of Enology and Viticulture, 42(2), 109-112. [Link]

-

The Good Scents Company. (n.d.). 3-methoxy-2,5-dimethyl pyrazine. Retrieved from [Link]

- Lacey, M. J., Allen, M. S., Harris, R. L. N., & Brown, W. V. (1991). Methoxypyrazines in Sauvignon blanc Grapes and Wines. American Journal of Enology and Viticulture, 42(2), 103-108.

-

Pickering, G. J., Karthik, A., Inglis, D., & Hunter, D. (2018). Chemical and Sensory Evaluation of Magnetic Polymers as a Remedial Treatment for Elevated Concentrations of 3-Isobutyl-2-methoxypyrazine in Cabernet Sauvignon Grape Must and Wine. Journal of Agricultural and Food Chemistry, 66(27), 7121–7130. [Link]

-

Li, H., et al. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. Foods, 10(6), 1224. [Link]

-

Wikipedia. (n.d.). 2-Methoxy-3,5-dimethylpyrazine. Retrieved from [Link]

-

Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

- Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(5), e202201193.

-

Kim, J. H., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 1-8. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB029668). Retrieved from [Link]

- Chtita, S., et al. (2022). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 15(1), 103522.

-

Pickering, G. J., et al. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science, 77(10), S364-S368. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

-

Amon, J. M., & Simpson, R. F. (1986). Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks. Australian Grapegrower & Winemaker, (268), 37-42. [Link]

-

Perfumer & Flavorist. (2021). Flavor Bites: 2,5-Dimethylpyrazine. [Link]

-

Adams, T. B., et al. (2005). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 43(3), 415-423. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]

- 3. This compound [webbook.nist.gov]

- 4. 2-Methoxy-3,5-dimethylpyrazine - Wikipedia [en.wikipedia.org]

- 5. Isolation and identification of 2-methoxy-3,5-dimethylpyrazine, a potent musty compound from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]

- 7. Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2,5-dimethylpyrazine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-2,5-dimethylpyrazine (CAS No: 19846-22-1), a significant flavor and aroma compound.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations essential for accurate structural elucidation and characterization.

Introduction

This compound is a member of the methoxypyrazine family, a class of compounds known for their potent and often desirable aromas.[4] Found in a variety of natural sources, these molecules are of significant interest in the food, beverage, and fragrance industries.[5][6][7][8][9][10] A thorough understanding of their molecular structure is paramount for quality control, synthesis, and the study of their metabolic pathways. Spectroscopic techniques are the cornerstone of this structural determination, each providing a unique piece of the molecular puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and Mass Spec data of this compound, offering both established data and expert interpretation.

Molecular Structure and Isomeric Considerations

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule. This compound possesses a pyrazine ring substituted with two methyl groups and one methoxy group. The positional isomerism of these substituents is a critical factor in spectral interpretation. This guide focuses specifically on the 3-methoxy-2,5-dimethyl isomer.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, four distinct proton signals are expected: one for the aromatic proton, one for the methoxy protons, and two for the methyl protons.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Pyrazine-H | 7.826 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.939 | Singlet | 3H |

| Methyl (-CH₃) | 2.403 | Singlet | 3H |

| Methyl (-CH₃) | 2.385 | Singlet | 3H |

Data sourced from a 1968 publication referenced by ChemicalBook.[11]

-

Pyrazine-H (7.826 ppm): The lone proton on the pyrazine ring is significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring. Its appearance as a singlet indicates no adjacent protons, which is consistent with the proposed structure.

-

Methoxy Protons (3.939 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

-

Methyl Protons (2.403 and 2.385 ppm): The two methyl groups are in slightly different chemical environments, leading to two distinct singlets. One methyl group is adjacent to a nitrogen atom, while the other is adjacent to the methoxy-substituted carbon, resulting in a subtle difference in their electronic environments and, consequently, their chemical shifts. The absence of splitting confirms that there are no protons on the adjacent ring atoms.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C-O (C3) | 155-165 | Quaternary carbon attached to both nitrogen and oxygen, highly deshielded. |

| C-N (C2) | 145-155 | Quaternary carbon attached to a methyl group and adjacent to two nitrogens. |

| C-N (C5) | 140-150 | Quaternary carbon attached to a methyl group and adjacent to two nitrogens. |

| C-H (C6) | 125-135 | Carbon bearing the lone ring proton, deshielded by the adjacent nitrogen. |

| -OCH₃ | 50-60 | Typical range for a methoxy carbon.[12] |

| -CH₃ (at C2) | 20-25 | Typical range for a methyl group on an aromatic ring. |

| -CH₃ (at C5) | 15-20 | Typical range for a methyl group on an aromatic ring. |

-

The quaternary carbons of the pyrazine ring are expected to be the most deshielded due to the direct attachment of electronegative nitrogen and oxygen atoms.

-

The carbon attached to the methoxy group (C3) is predicted to have the highest chemical shift.

-

The carbon bearing the single proton (C6) will be significantly downfield due to the aromatic nature of the ring and the adjacent nitrogen.

-

The methoxy carbon will appear in its characteristic region, around 50-60 ppm.

-

The two methyl carbons will be the most shielded, appearing at the lowest chemical shifts.

Experimental Protocol for NMR Analysis

The following outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-180 ppm).

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for this compound was not found, its key absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H Stretch (from -CH₃ and -OCH₃) | Medium-Strong |

| 1600-1450 | C=C and C=N Ring Stretching | Medium |

| 1275-1200 | Aryl-O Asymmetric Stretch | Strong |

| 1075-1020 | Aryl-O Symmetric Stretch | Strong |

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic proton (above 3000 cm⁻¹) and the aliphatic protons of the methyl and methoxy groups (below 3000 cm⁻¹).

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the pyrazine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The most characteristic peaks for this molecule will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-O-CH₃ ether linkage. The asymmetric stretch is expected to be particularly intense.[5]

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a modern and convenient technique.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample onto the center of the ATR crystal.

-

If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure and stability.

Electron Ionization Mass Spectrum (EI-MS)

The NIST WebBook provides the electron ionization mass spectrum for this compound.[1]

Table 4: Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 109 | Moderate | [M - C₂H₅]⁺ or [M - NCH]⁺ |

| 95 | High | [M - CH₃ - CO]⁺ |

| 67 | Moderate | [C₄H₅N]⁺ |

| 53 | High | [C₃H₃N]⁺ |

The fragmentation of this compound is driven by the stability of the aromatic pyrazine ring and the presence of the methoxy and methyl substituents.

-

Molecular Ion (m/z 138): The presence of a strong molecular ion peak is indicative of a stable aromatic system.

-

Loss of a Methyl Radical (m/z 123): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation.

-

Further Fragmentations: The subsequent fragmentations involve rearrangements and cleavages of the ring and the remaining substituents. The loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment to give the peak at m/z 95 is a plausible pathway. The smaller fragments at m/z 67 and 53 likely arise from the cleavage of the pyrazine ring.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX) to separate the compound from any impurities.

-

Employ a temperature program that allows for good separation and peak shape.

-

-

MS Detection:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak and compare it to reference libraries (e.g., NIST).

-

Conclusion

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,5-Dimethyl-3-methoxypyrazine | C7H10N2O | CID 586728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]

- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 6. tdx.cat [tdx.cat]

- 7. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gravitywinehouse.com [gravitywinehouse.com]

- 10. Methoxypyrazine - Wikipedia [en.wikipedia.org]

- 11. 2-methoxy-3,6-dimethylpyrazine,this compound(19846-22-1) 1H NMR spectrum [chemicalbook.com]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-2,5-dimethylpyrazine CAS number and synonyms

An In-depth Technical Guide to 3-Methoxy-2,5-dimethylpyrazine for Researchers and Drug Development Professionals

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the methoxypyrazine class. While its parent compound, 2,5-dimethylpyrazine, is well-studied as a significant flavor component in roasted and fermented foods and as a precursor in pharmaceutical synthesis, this compound remains a less-explored molecule.[1] This guide consolidates the available technical information on its identification, physicochemical properties, and analytical characterization. It further proposes a viable synthetic pathway and discusses potential applications by drawing logical parallels from related methoxypyrazine and pyrazine compounds, providing a foundational resource for researchers in flavor science, analytical chemistry, and medicinal chemistry.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the cornerstone of all scientific research. The universally recognized identifiers for this compound are cataloged below.

The chemical structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with methyl groups at positions 2 and 5, and a methoxy group at position 3.

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of a compound is critical for designing experimental protocols, including solvent selection for synthesis, extraction, and analytical sample preparation.

| Property | Value | Source(s) |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Inferred from related pyrazines |

| Boiling Point | 179.3 °C (estimated) | [6] |

| Flash Point | 62.7 °C (estimated) | [6] |

| logP (o/w) | 1.670 (estimated) | [6] |

| IUPAC Standard InChIKey | QYRGVELVPYDICQ-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

-

Mass Spectrometry (Electron Ionization) : The NIST WebBook provides the mass spectrum for this compound, which is a critical tool for its unambiguous identification in complex matrices.[2]

-

¹H NMR Spectroscopy : Proton NMR data provides structural confirmation. Key reported chemical shifts (δ) are: 7.826 ppm (s, 1H, pyrazine ring proton), 3.939 ppm (s, 3H, methoxy group protons), 2.403 ppm (s, 3H, methyl group protons), and 2.385 ppm (s, 3H, methyl group protons).[7]

Synthesis Pathway: A Technical Perspective

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be engineered from established organo-halogen chemistry. The most viable route involves the nucleophilic substitution of a halogenated pyrazine precursor.

Proposed Synthesis Workflow:

The causality behind this proposed two-step synthesis lies in the functionalization of the pyrazine ring. The parent 2,5-dimethylpyrazine ring is electron-rich and requires activation for substitution. Chlorination provides a reactive handle—an excellent leaving group (Cl⁻)—that can be readily displaced by a strong nucleophile like sodium methoxide to introduce the desired methoxy group.

Step 1: Synthesis of 3-Chloro-2,5-dimethylpyrazine (Precursor) The precursor, 3-chloro-2,5-dimethylpyrazine (CAS No: 95-89-6), is a known chemical intermediate. It can be synthesized by reacting 2,5-dimethylpyrazine with a suitable chlorinating agent.[8]

Step 2: Nucleophilic Aromatic Substitution The chloro-substituted pyrazine is then subjected to a nucleophilic aromatic substitution reaction.

-

Protocol Rationale : Sodium methoxide (NaOMe) is a potent nucleophile and a strong base. In a polar aprotic solvent like methanol, the methoxide ion (CH₃O⁻) effectively displaces the chloride ion on the pyrazine ring to form the final ether linkage. The reaction is typically heated to overcome the activation energy of the substitution on the aromatic ring.

Analytical Methodologies

The detection and quantification of methoxypyrazines, which are often potent aroma compounds present at trace levels (ng/L), require highly sensitive and selective analytical techniques.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol: HS-SPME-GC-MS for Trace Analysis

This protocol is adapted from validated methods for analyzing isomeric and related methoxypyrazines in complex matrices.[9][10][11]

1. Materials & Reagents

-

Sample Vials: 20 mL headspace vials with PTFE/silicone septa.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Internal Standard (IS): Isotopically labeled analog (e.g., d₃-methoxypyrazine) for accurate quantification.

-

Reagents: Sodium chloride (NaCl), deionized water.

2. Sample Preparation (HS-SPME)

-

Rationale : This extraction technique is ideal for volatile and semi-volatile compounds. It is solvent-free, minimizes matrix effects, and concentrates the analyte from the headspace onto the fiber, enhancing sensitivity. Adding salt ("salting out") increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace.[10]

-

Procedure :

-

Place 5 mL of the liquid sample (or 1-2 g of a solid sample suspended in water) into a 20 mL headspace vial.

-

Spike the sample with the internal standard to a known concentration.

-

Add 2 g of NaCl to the vial to facilitate analyte volatilization.

-

Seal the vial and place it in a heating block or water bath set to 50-60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the conditioned SPME fiber to the vial's headspace for 30 minutes under agitation to adsorb the analytes.

-

3. GC-MS Analysis

-

Rationale : The GC separates the volatile compounds based on their boiling points and interaction with the stationary phase. The MS detector then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

-

Procedure :

-

Immediately after extraction, introduce the SPME fiber into the GC inlet, heated to ~250°C, for thermal desorption of the analytes for 2-5 minutes.

-

GC Column : Use a mid-polar column (e.g., DB-5ms or equivalent).

-

Oven Program : Start at 40°C (hold for 2 min), ramp to 250°C at 8°C/min, and hold for 5 min.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

MS Detection : Operate in Electron Ionization (EI) mode. For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound and the internal standard.

-

Applications and Biological Significance

While data on the specific biological activity of this compound is limited, the broader class of pyrazines is of significant interest in both flavor chemistry and drug discovery.

-

Flavor and Aroma : Methoxypyrazines are renowned for their potent aromas, often described as earthy, vegetative, or nutty.[12] They are key aroma compounds in foods like bell peppers, roasted coffee, and certain wines.[12][13] The subject compound, with its nutty and roasted notes, likely contributes to the flavor profiles of thermally processed foods.

-

Pharmaceutical and Drug Development :

-

Scaffolding Potential : The pyrazine ring is a common scaffold in medicinal chemistry. Pyrazinamide is a frontline anti-tuberculosis drug, highlighting the ring's utility.[12]

-

Related Compound Activity : The parent compound, 2,5-dimethylpyrazine, has been investigated for potential antimicrobial and anticancer properties.[14] Furthermore, complex molecules incorporating methoxy-substituted heterocyclic rings are prevalent in modern drug discovery. For instance, AZD4205 is a selective Janus Kinase 1 (JAK1) inhibitor developed for cancer therapy that contains a methoxy-pyrazole moiety.[15] Another study identified an 8-methoxy-2,5-dimethyl-substituted indoloquinoline as a potential antitumor agent that functions by inhibiting the PI3K/AKT/mTOR signaling pathway.[16] While these are structurally distinct and more complex molecules, they underscore the value of methoxylated nitrogen heterocycles as pharmacophores, suggesting that this compound could serve as a valuable building block or fragment in drug design campaigns.

-

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. Therefore, safety precautions must be based on data for structurally similar compounds, such as other methoxy-alkyl-pyrazines. These compounds are generally classified as:

-

Flammable liquids.

-

Harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Standard laboratory precautions should be followed :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound (CAS: 19846-22-1) is a methoxylated pyrazine derivative with well-defined spectral properties but limited published research regarding its synthesis and biological function. This guide provides a consolidated overview of its identity and proposes a logical synthetic route via halogenation and subsequent nucleophilic substitution of 2,5-dimethylpyrazine. A detailed, high-sensitivity analytical protocol using HS-SPME-GC-MS has been outlined to aid researchers in its detection and quantification. While its primary role appears to be in flavor and aroma, the established importance of the pyrazine scaffold and methoxylated heterocycles in medicinal chemistry suggests that this compound holds potential as a valuable intermediate for future research and development.

References

- 1. Showing Compound this compound (FDB029668) - FooDB [foodb.ca]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. rndmate.com [rndmate.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]

- 7. 2-methoxy-3,6-dimethylpyrazine,this compound(19846-22-1) 1H NMR spectrum [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. gcms.cz [gcms.cz]

- 10. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Unveiling the Biological Profile of 3-Methoxy-2,5-dimethylpyrazine: A Technical Guide for Researchers

An In-depth Exploration of a Potent Aroma Compound and its Emerging Biological Significance

Authored by: Senior Application Scientist, Gemini Division

Abstract

3-Methoxy-2,5-dimethylpyrazine (MDMP) is a volatile organic compound recognized for its potent, earthy aroma, contributing significantly to the sensory profiles of various foods and beverages. While its organoleptic properties are well-documented, a comprehensive understanding of its biological activities remains an area of active scientific inquiry. This technical guide provides an in-depth analysis of the current state of knowledge regarding MDMP, addressing its chemical properties, natural occurrence, and known biological effects. Drawing upon available toxicological data and the bioactivities of structurally related pyrazines, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the pharmacological potential of this intriguing molecule.

Introduction: Beyond the Aroma

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature, often contributing to the desirable nutty, roasted, and earthy flavors of cooked and fermented foods.[1] this compound, also known as 2,5-dimethyl-3-methoxypyrazine, is a prominent member of this family, characterized by its distinct aroma profile.[2] While extensively utilized in the flavor and fragrance industry, the biological implications of MDMP are not as widely understood. This guide ventures beyond its sensory characteristics to explore its known biological interactions and to postulate potential activities based on the broader understanding of pyrazine derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O | [3][4] |

| Molecular Weight | 138.17 g/mol | [3][4] |

| CAS Number | 19846-22-1 | [2][3][4] |

| Boiling Point | 179.3 °C (estimated) | [2] |

| Flash Point | 145.0 °F (62.7 °C) (estimated) | [2] |

| Solubility in Water | 1633 mg/L at 25 °C (estimated) | [2] |

| Odor Description | Earthy | [2] |

Natural Occurrence and Biosynthesis

This compound is not solely a synthetic flavoring agent; it has been identified as a natural product, notably as a metabolite of certain microorganisms. Research has shown that the bacterium Rhizobium excellensis is capable of producing significant quantities of MDMP.[5] This microbial synthesis is of particular interest in the wine industry, where MDMP is associated with a "corky" or "earthy" off-flavor, distinct from the more common taint caused by 2,4,6-trichloroanisole (TCA).[5] The biosynthesis of MDMP by R. excellensis has been shown to utilize amino acids such as L-alanine and L-leucine as precursors.[5]

The following diagram illustrates a simplified potential biosynthetic pathway leading to alkylpyrazines, which are precursors to methoxypyrazines.

Caption: Generalized pathway for pyrazine biosynthesis.

Known and Potential Biological Activities

Direct research into the specific biological activities of this compound is limited. However, available toxicological data and studies on structurally similar pyrazines provide valuable insights into its potential physiological effects.

Toxicological Profile

Safety data for 2-Methoxy-3,5-dimethylpyrazine (an alternative name for the target compound) indicates that it is a hazardous substance. According to safety classifications, it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[6] Furthermore, it may cause respiratory irritation.[6] This information is critical for researchers and professionals handling this compound, necessitating appropriate safety precautions.

Antimicrobial Potential: An Area for Investigation

While direct studies on the antimicrobial properties of this compound are scarce, the broader class of pyrazine derivatives has demonstrated antimicrobial activity.[7][8] For instance, the closely related compound, 2,5-dimethylpyrazine, has shown inhibitory effects against various bacteria and fungi.[1] This suggests that MDMP may also possess antimicrobial properties, a hypothesis that warrants further investigation. A proposed experimental workflow to assess this is detailed below.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

-

Incubation: Incubate the plates under optimal growth conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for MIC determination of MDMP.

Potential Anti-inflammatory and Neurological Effects: Inferences from Related Compounds

The scientific literature contains reports on the anti-inflammatory and neurological effects of various pyrazine derivatives, though not specifically for this compound. For instance, some pyrazole derivatives, which also contain a heterocyclic ring, have been investigated for their anti-inflammatory properties.[9] In the realm of neurological effects, studies on 2,3-dimethylpyrazine have explored its impact on the autonomic nervous system and mood in humans.[10]

The structural similarity of this compound to these compounds suggests that it could potentially exhibit similar biological activities. However, it is crucial to emphasize that these are currently hypotheses that require rigorous experimental validation. The presence of the methoxy group and the specific arrangement of the methyl groups will undoubtedly influence its biological interactions and pharmacological profile.

Future Directions and Research Opportunities

The current body of knowledge on the biological activity of this compound is nascent, presenting a fertile ground for future research. Key areas for investigation include:

-

Systematic Antimicrobial Screening: A comprehensive evaluation of its activity against a broad panel of clinically relevant bacteria and fungi.

-

Anti-inflammatory Assays: Investigation of its potential to modulate inflammatory pathways in vitro and in vivo.

-

Cytotoxicity and Anticancer Potential: Assessment of its cytotoxic effects on various cancer cell lines, drawing parallels to the known anticancer properties of 2,5-dimethylpyrazine.[1]

-

Neurological and Behavioral Studies: Exploration of its effects on the central and peripheral nervous systems.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which it exerts any identified biological effects.

Conclusion

This compound is a molecule of interest that extends beyond its role as a potent aroma compound. While direct evidence of its biological activity is currently limited, its known hazardous properties and the documented bioactivities of structurally related pyrazines highlight the need for further investigation. This technical guide serves as a comprehensive resource to stimulate and guide future research into the pharmacological potential of this intriguing pyrazine derivative. A deeper understanding of its biological profile could unlock novel applications in the pharmaceutical and agrochemical industries.

References

-

[Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][11][12] Triazol-Thiadiazin Derivatives. Journal of Medicinal and Chemical Sciences.]([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-methoxy-2,5-dimethyl pyrazine, 19846-22-1 [thegoodscentscompany.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Origin and incidence of 2-methoxy-3,5-dimethylpyrazine, a compound with a "fungal" and "corky" aroma found in cork stoppers and oak chips in contact with wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) generated by the Maillard reaction in foods affect autonomic nervous activity and central nervous activity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 3-Methoxy-2,5-dimethylpyrazine in Food and Beverage Aroma

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Methoxy-2,5-dimethylpyrazine is a potent, naturally occurring aroma compound that plays a pivotal role in the sensory profile of numerous thermally processed foods and beverages. As a member of the methoxypyrazine class, it is renowned for its characteristic nutty, roasted, and cocoa-like aromas.[1][2] This technical guide provides an in-depth exploration of the compound's chemical properties, natural occurrence, and sensory characteristics. It further details the primary formation pathways, particularly the Maillard reaction, and presents validated analytical methodologies for its detection and quantification. Through case studies on coffee and baked goods, this document offers researchers, scientists, and product development professionals a comprehensive understanding of how this compound influences consumer perception and acceptance of food products.

Introduction